(R)-2-苯基氮杂环丙烷

描述

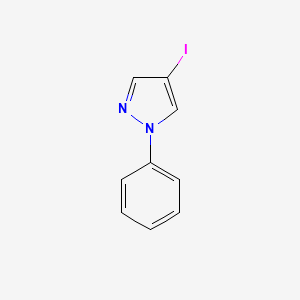

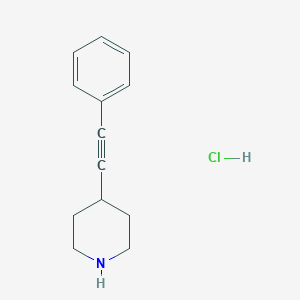

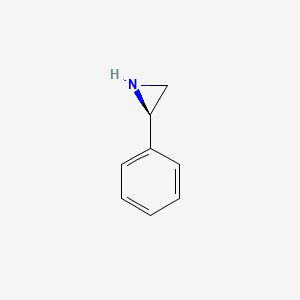

(R)-2-Phenylaziridine is a type of aziridine compound characterized by the presence of a phenyl group attached to the nitrogen-containing three-membered ring structure. Aziridines like (R)-2-Phenylaziridine are of significant interest in organic chemistry due to their reactivity and potential applications in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of enantiomerically pure aziridines, including 2-phenylaziridines, can be achieved through Mitsunobu-type cyclization of corresponding N-protected amino alcohols. This method allows for the formation of aziridines with a trifluoromethyl group, as reported in the synthesis of 2-phenyl- and 2-ethyl-2-trifluoromethylaziridines . Additionally, biotransformations catalyzed by Rhodococcus erythropolis AJ270 have been utilized to produce highly enantiopure 1-arylaziridine-2-carboxylic acid derivatives from racemic 1-arylaziridine-2-carbonitriles under mild conditions .

Molecular Structure Analysis

The molecular structure of aziridines can be complex, as demonstrated by the synthesis and characterization of rhodium complexes with 2,2-dimethyl-3-phenyl-3-allylaziridine. The crystal and molecular structure of these complexes have been elucidated using X-ray diffraction, providing insights into the coordination behavior of aziridines with transition metals .

Chemical Reactions Analysis

Aziridines are known for their ring-opening reactions, which can be highly regioselective and enantiospecific. For instance, the ring opening of N-tosyl aziridines occurs regioselectively at the less hindered carbon under basic conditions. The regioselectivity under acidic conditions varies depending on the substituent at C-2 and the nitrogen protecting group . Furthermore, the ring-opening reactions of 1-phenylaziridine-2S-carboxamide with benzyl bromide result in products with high enantiomeric purity, indicating the potential for stereoselective synthesis . BH3-promoted β-lithiation of N-alkyl-2-phenylaziridines has also been shown to be regioselective, leading to the enantioselective preparation of cis-2,3-disubstituted aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are closely related to their reactivity. The Lewis acid complexation of N-alkyl-2-phenylaziridines with BH3, for example, enables regioselective β-lithiation, suggesting that the electronic and steric properties of aziridines can be manipulated to achieve specific reactivity patterns . The photophysical properties of aziridine derivatives have also been explored in the context of luminescent biotinylation reagents, where the reactivity of the aziridine ring plays a crucial role in the binding and emission properties of the complexes .

科学研究应用

催化转化

- 铑(I)催化的羰基化环扩张:一项研究表明,铑(I)催化的 N-叔丁基-2-苯基氮杂环丙烷羰基化环扩张,生成 2-氮杂环丁酮。该过程受碳原子取代基的超共轭相互作用的影响,这对于活化最初的氮杂环丙烷-Rh(CO)2Cl 络合物中的断裂 C-N 键至关重要 (Ardura、López 和 Sordo,2006)。

合成应用

1-芳基氮杂环丙烷-2-羧酸衍生物的合成

一项研究报道了使用红球菌 AJ270 全细胞催化剂对外消旋 1-芳基氮杂环丙烷-2-腈进行高效且对映选择性的生物转化。该过程以优异的产率产生了高对映纯度的 S-1-芳基氮杂环丙烷-2-甲酰胺和 R-1-芳基氮杂环丙烷-2-羧酸 (Wang 等,2007)。

区域选择性开环反应

已完成 N-保护的 2-苯基氮杂环丙烷与有机铝烷的区域选择性开环,提供了一种在苯基氮杂环丙烷的苄位引入各种取代基的方法,生成 β-苯基-β-取代胺 (Bertolini、Woodward、Crotti 和 Pineschi,2009)。

光学活性芳基氮杂环丙烷的合成

另一项研究重点介绍了通过 N-叔丁基磺酰基-2-苯基氮杂环丙烷的选择性锂化和亲电试剂捕获来合成三取代氮杂环丙烷的立体控制路线。该方法允许以单一对映异构体生产α,α-二取代氮杂环丙烷,表明稳定的中间有机锂构型 (Musio、Clarkson、Shipman、Florio 和 Luisi,2009)。

核酸研究

- DNA 的分子光开关:Ru(bpy)2(dppz)2+ 络合物在水溶液中没有光致发光,但在双螺旋 DNA 存在下表现出强光致发光。该研究表明该化合物作为核酸的非放射性探针的潜在应用 (Friedman 等,1990)。

其他应用

四乙酸铅氧化反应

用四乙酸铅氧化 2-苯基氮杂环丙烷,苯甲醛作为唯一可分离产物。该反应途径涉及亚硝离子形成,为环烯烃中 C=C 键断裂的新方法提供了见解 (Hiyama、Koide 和 Nozaki,1975)。

对映选择性凝胶塌陷

一项涉及光学活性 BINOL-三联吡啶基铜(II)配合物的研究表明,苯基甘氨醇的特异对映异构体可能导致凝胶塌陷,证明了手性分子凝胶用于视觉手性鉴别的潜在用途 (Chen 等,2010)。

比较致癌性研究

一项研究比较了与 (R)-2-苯基氮杂环丙烷结构相似的诱变化合物 2-氨基-5-苯基吡啶在新生小鼠中的致瘤活性与已知的对人类致癌物 4-氨基联苯。该研究提供了对结构相似的化合物的相对致癌潜力的见解 (Dooley、Stavenuiter、Westra 和 Kadlubar,1988)。

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKLFWSUVVUKT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Piperidin-1-yl-2-adamantyl)methyl]amine](/img/structure/B3023558.png)

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)

![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)

![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)